REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:13]([O-])=O)=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7]>C1(C)C=CC=CC=1.[Pt]>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[C:4]=1[NH2:13]
|
Name
|
|
Quantity
|
0.63 mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogenated in an autoclave at ambient temperature and under a hydrogen
|
Type
|
CUSTOM
|
Details
|
of two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue is dried with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the toluene is distilled off in vacuo
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(C(=O)OC)=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |